

The Discovery and Isolation of PF-1163B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-1163B

Cat. No.: B15563497

[Get Quote](#)

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of the Antifungal Agent **PF-1163B** from *Penicillium* sp.

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **PF-1163B**, a novel antifungal agent. The document is intended for researchers, scientists, and drug development professionals working in the fields of natural product discovery, mycology, and antifungal drug development.

Introduction

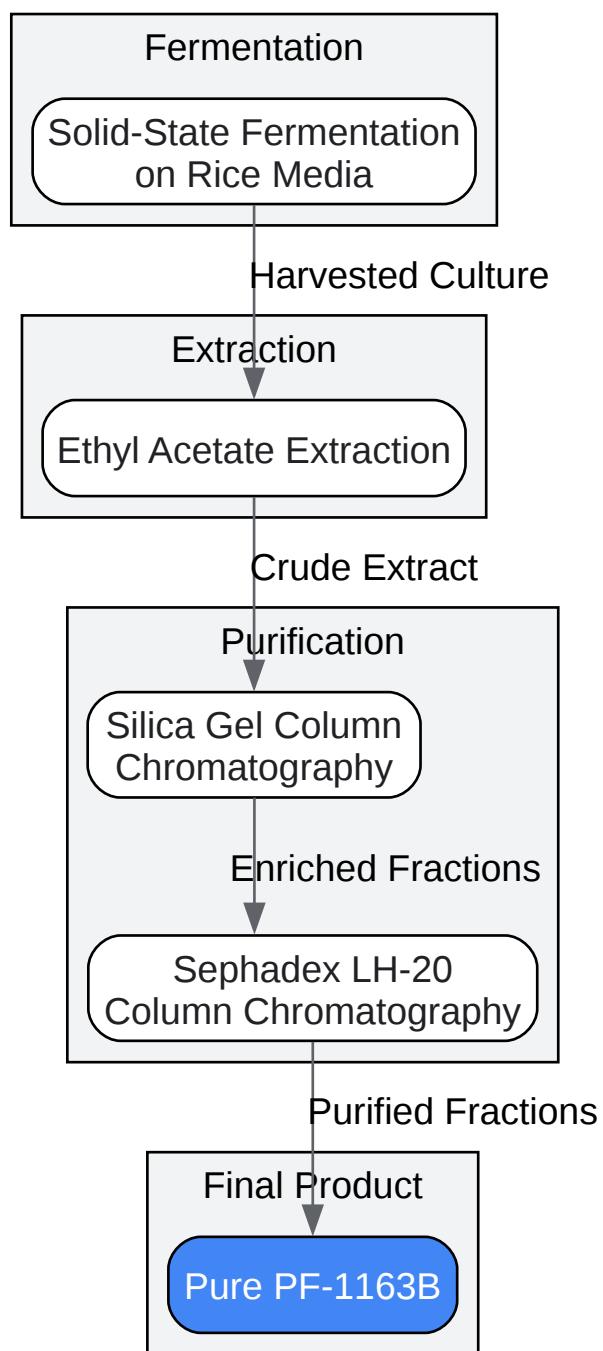
PF-1163B, along with its analogue PF-1163A, was first identified as a novel antifungal antibiotic produced by a strain of *Penicillium* sp.[1][2] These compounds exhibit potent inhibitory activity against pathogenic fungi, notably *Candida albicans*, by targeting the ergosterol biosynthesis pathway.[2][3] Structurally, **PF-1163B** is a 13-membered macrocyclic compound that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[1] Its unique structure and specific mode of action make it a molecule of interest for further investigation and development as a potential therapeutic agent.

Fermentation of the Producing Organism

The production of **PF-1163B** is achieved through the fermentation of the producing *Penicillium* strain. While specific fermentation yields are not detailed in the available literature, the general methodology involves solid-state fermentation, which is a common technique for cultivating filamentous fungi to encourage the production of secondary metabolites.

Experimental Protocol: Fermentation

- Inoculum Preparation: A pure culture of the *Penicillium* sp. producing strain is grown on a suitable agar medium to generate a spore suspension or a vegetative inoculum.
- Solid-State Fermentation:
 - Medium: A solid rice medium is used as the substrate for the fermentation.[2][3] The exact composition and preparation of this medium are not specified in the abstracts, but typically involves autoclaved rice in a suitable vessel to allow for aeration.
 - Inoculation: The solid medium is inoculated with the prepared spore suspension or vegetative inoculum of the *Penicillium* sp.
 - Incubation: The inoculated medium is incubated for a period sufficient to allow for fungal growth and production of **PF-1163B**. Optimal incubation times and temperatures have not been detailed in the publicly available literature.
- Harvesting: After the incubation period, the entire solid culture, including the fungal biomass and the rice medium, is harvested for extraction of the target compound.


Isolation and Purification of PF-1163B

The isolation and purification of **PF-1163B** from the solid fermentation culture involves a multi-step process that includes solvent extraction and column chromatography.[2][3]

Experimental Protocol: Isolation and Purification

- Extraction:
 - The harvested solid culture is extracted with an organic solvent to separate the secondary metabolites from the biomass and media components.
 - Solvent: Ethyl acetate is used as the extraction solvent.[2][3] The solid culture is typically soaked in ethyl acetate, and the mixture is agitated to ensure efficient extraction.
 - Concentration: The ethyl acetate extract is then filtered to remove solid materials, and the solvent is evaporated under reduced pressure to yield a crude extract.

- Silica Gel Column Chromatography:
 - The crude extract is subjected to silica gel column chromatography as the initial purification step.[2][3]
 - Stationary Phase: Silica gel is used as the stationary phase.
 - Mobile Phase: A gradient of organic solvents is typically used to elute the compounds based on their polarity. The specific solvent system used for **PF-1163B** is not detailed in the available literature.
 - Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing **PF-1163B**.
- Sephadex LH-20 Column Chromatography:
 - The fractions enriched with **PF-1163B** from the silica gel chromatography are further purified using Sephadex LH-20 column chromatography.[2][3]
 - Stationary Phase: Sephadex LH-20, a size-exclusion chromatography resin, is used.
 - Mobile Phase: An organic solvent, often methanol or a mixture of solvents, is used as the mobile phase.
 - Purification: This step separates compounds based on their size and polarity, leading to the isolation of pure **PF-1163B**.

[Click to download full resolution via product page](#)

Figure 1. Workflow for the isolation and purification of **PF-1163B**.

Structure Elucidation and Physicochemical Properties

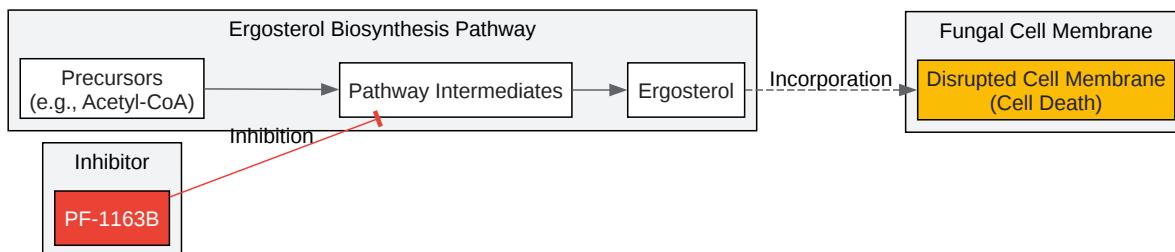
The structure of **PF-1163B** was determined using a combination of spectroscopic analyses and X-ray crystallography of a derivative.[1]

Physicochemical Properties of PF-1163B

Property	Description
Appearance	White powder
Molecular Formula	C ₂₇ H ₃₅ NO ₆
Molecular Weight	485.57 g/mol
UV (λ max in MeOH)	226, 276, 283 nm
Solubility	Soluble in methanol, chloroform; Insoluble in water

Note: The specific quantitative data for NMR and Mass Spectrometry are not available in the abstracts of the primary literature.

Spectroscopic Analysis


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of **PF-1163B**.

Biological Activity and Mechanism of Action

PF-1163B demonstrates potent antifungal activity, particularly against *Candida albicans*.[2][3] It is noteworthy that this compound does not exhibit significant cytotoxic activity against mammalian cells, suggesting a selective mode of action.[2][3]

Mechanism of Action

The primary mechanism of antifungal action for **PF-1163B** is the inhibition of ergosterol biosynthesis.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death.

[Click to download full resolution via product page](#)

Figure 2. Inhibition of the ergosterol biosynthesis pathway by **PF-1163B**.

Conclusion

PF-1163B is a promising antifungal compound with a distinct chemical structure and a selective mechanism of action. This technical guide has summarized the available information on its discovery, isolation from *Penicillium* sp., and biological activity. Further research to fully elucidate the biosynthetic pathway of **PF-1163B**, optimize its production, and explore its therapeutic potential is warranted. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in their future investigations of this and other novel natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. PF1163A and B, new antifungal antibiotics produced by *Penicillium* sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ^1H , ^{13}C , ^{19}F and ^{11}B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Isolation of PF-1163B: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563497#pf-1163b-discovery-and-isolation-from-penicillium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com